Methyl 1-Boc-6-amino-indole-2-carboxylate
Description
Methyl 1-Boc-6-amino-indole-2-carboxylate (CAS: 1049677-82-8, MFCD11053692) is a protected indole derivative widely used in pharmaceutical and organic synthesis. The compound features:
- A tert-butoxycarbonyl (Boc) group at the N1 position, providing amine protection under basic or neutral conditions .
- A methyl ester at the C2 position, enhancing solubility and enabling hydrolysis to carboxylic acids.
- A primary amino group at the C6 position, allowing further functionalization (e.g., amide coupling or cross-coupling reactions).
This compound serves as a key intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and heterocyclic drug candidates. Its Boc group ensures stability during multi-step syntheses, while the amino group offers versatility in downstream modifications .
Structure
2D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLAIWBDIJLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include Boc anhydride, methyl chloroformate, and various amines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-6-amino-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted indole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Characteristics
Methyl 1-Boc-6-amino-indole-2-carboxylate features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly utilized to protect amines during chemical synthesis. The indole structure is known for its diverse biological activities, making this compound a valuable scaffold in medicinal chemistry.
Scientific Research Applications
-
Drug Discovery and Development
- This compound serves as a precursor in the synthesis of various bioactive compounds. Its indole moiety is crucial for the development of drugs targeting numerous diseases, including cancer and infectious diseases. The compound's ability to undergo further chemical modifications allows researchers to explore a wide range of derivatives with enhanced pharmacological properties.
-
Anticancer Activity
- Research has demonstrated that indole derivatives exhibit anticancer properties. For instance, compounds derived from indole structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. This compound can be modified to create analogs that potentially enhance these anticancer activities through mechanisms such as apoptosis induction or cell cycle arrest .
- Antimicrobial Properties
Table 1: Summary of Key Research Findings on this compound Derivatives
Mechanism of Action
The mechanism of action of Methyl 1-Boc-6-amino-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Indole Carboxylate Derivatives
Structural and Functional Group Variations
The table below compares Methyl 1-Boc-6-amino-indole-2-carboxylate with structurally related indole derivatives:
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Purity | CAS Number |
|---|---|---|---|---|---|
| This compound | Boc (N1), NH₂ (C6), COOCH₃ (C2) | Protected amine, ester | ~296.3 (calculated) | 95% | 1049677-82-8 |
| Ethyl 5-methoxyindole-2-carboxylate | OCH₃ (C5), COOCH₂CH₃ (C2) | Methoxy, ethyl ester | 219.21 | >97.0% | 128717-77-1 |
| Methyl 6-n-Boc-aminoindole-4-carboxylate | Boc-NH (C6), COOCH₃ (C4) | Protected amine, ester | ~296.3 (calculated) | 95% | 731810-56-3 |
| Methyl 1-propan-2-ylindole-6-carboxylate | Isopropyl (N1), COOCH₃ (C6) | Alkyl group, ester | 217.25 (calculated) | N/A | 202745-76-4 |
| Methyl 1-acetyl-2-oxoindoline-6-carboxylate | Acetyl (N1), oxo (C2) | Acetyl, ketone | 247.24 (calculated) | N/A | Not provided |
Key Observations:
Substituent Position: The C2 ester in the target compound contrasts with C4 esters (e.g., Methyl 6-n-Boc-aminoindole-4-carboxylate), altering electronic distribution and steric effects . Amino vs. Methoxy Groups: The C6 amino group in the target enables nucleophilic reactions, unlike the C5 methoxy group in Ethyl 5-methoxyindole-2-carboxylate, which is electron-donating but less reactive .
Protecting Groups :
- Boc vs. Acetyl/Isopropyl : The Boc group offers acid-labile protection, whereas acetyl () or isopropyl () groups require harsher deprotection conditions. This makes the target compound more suitable for acid-sensitive syntheses .
Ester Variations :
Commercial and Practical Considerations
- Purity and Cost : The target compound is available at 95% purity (), comparable to QA-5926 (97%), but at a higher price point (~JPY 23,000/5g for similar Boc-protected derivatives) .
- Scalability : Synthesis methods for Boc-protected indoles (e.g., ’s acetic acid reflux) are well-established, ensuring reproducibility for industrial use .
Biological Activity
Methyl 1-Boc-6-amino-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthesis. The compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 293.32 g/mol
The indole ring system plays a crucial role in its biological activity, as it is known for its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that indole derivatives, including this compound, exhibit notable anticancer properties. A study highlighted the efficacy of indole-based compounds against various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 1.8 ± 0.9 |
| This compound | HepG2 (liver cancer) | 2.6 ± 0.89 |
These results indicate that this compound possesses significant cytotoxic effects against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
Indole derivatives have also shown antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymatic pathways. For instance, studies have reported that certain indoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further exploration as antimicrobial agents.
Inhibition of Enzymes
This compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor progression:
| Enzyme | IC (µM) |
|---|---|
| IDO1 | 8.40 ± 1.70 |
| TDO | 1.75 ± 0.12 |
These findings suggest that the compound may have implications in immunotherapy and cancer treatment by modulating immune responses .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The indole core and carboxyl group can chelate metal ions, which is critical for the activity of enzymes like HIV-1 integrase.
- Hydrogen Bonding : The NH group in the indole structure facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- Structural Modifications : Variations in substituents on the indole ring can significantly affect biological activity, as seen in structure–activity relationship studies .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- HIV Research : A derivative showed promising results as an integrase inhibitor with an IC value of 0.13 µM, indicating potential for HIV treatment .
- Cancer Therapy : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, supporting its development as an anticancer agent .
Q & A
Q. Case Study :
- Methyl 6-fluoro-1H-indole-4-carboxylate synthesis involves fluorination at C6 via directed ortho-metalation .
Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidative addition (e.g., in Suzuki-Miyaura couplings).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
- Docking Studies : Model interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
